2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide
CAS No.: 1251615-42-5
Cat. No.: VC4942055
Molecular Formula: C23H25N5O2S
Molecular Weight: 435.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251615-42-5 |
|---|---|
| Molecular Formula | C23H25N5O2S |
| Molecular Weight | 435.55 |
| IUPAC Name | 2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-phenylacetamide |
| Standard InChI | InChI=1S/C23H25N5O2S/c1-30-20-10-6-5-9-19(20)27-11-13-28(14-12-27)21-15-23(25-17-24-21)31-16-22(29)26-18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3,(H,26,29) |
| Standard InChI Key | LTQACWJBNABTRK-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC=CC=C4 |
Introduction
Synthesis and Biological Activity
Compounds with pyrimidine and piperazine moieties are often synthesized through multi-step reactions involving alkylation and condensation processes. For instance, similar compounds like N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity, showing promising results in animal models of epilepsy .
Potential Applications
While specific applications for 2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide are not detailed in the search results, compounds with similar structures have been explored for various therapeutic uses. These include:
-
Anticonvulsant Activity: Compounds with piperazine and pyrimidine rings have shown efficacy in models of epilepsy .
-
Anti-inflammatory or Antiviral Activities: Pyrimidine derivatives are often investigated for these properties due to their ability to interact with biological targets involved in inflammation or viral replication.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume